molecular formula C12H15ClN4 B11786428 1-(3-(3-Chlorophenyl)-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine

1-(3-(3-Chlorophenyl)-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine

Cat. No.: B11786428
M. Wt: 250.73 g/mol
InChI Key: JZDVIUPTTQZPLG-UHFFFAOYSA-N
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Description

1-(3-(3-Chlorophenyl)-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine is a compound that belongs to the class of triazole derivatives Triazoles are known for their versatile biological activities and are commonly used in medicinal chemistry

Preparation Methods

The synthesis of 1-(3-(3-Chlorophenyl)-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenyl hydrazine and 2-methylpropan-1-amine.

    Cyclization Reaction: The key step involves the cyclization of the hydrazine derivative with a suitable reagent to form the triazole ring. This can be achieved using reagents like sodium azide and copper sulfate under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-(3-Chlorophenyl)-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where the chlorine atom can be replaced with other functional groups using reagents like sodium methoxide or potassium cyanide.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-(3-Chlorophenyl)-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-(3-Chlorophenyl)-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

1-(3-(3-Chlorophenyl)-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine can be compared with other triazole derivatives, such as:

    Fluconazole: An antifungal agent with a similar triazole ring structure.

    Voriconazole: Another antifungal agent with enhanced activity against a broader spectrum of fungi.

    Trazodone: An antidepressant that also contains a triazole ring.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other triazole derivatives.

Properties

Molecular Formula

C12H15ClN4

Molecular Weight

250.73 g/mol

IUPAC Name

1-[3-(3-chlorophenyl)-1H-1,2,4-triazol-5-yl]-2-methylpropan-1-amine

InChI

InChI=1S/C12H15ClN4/c1-7(2)10(14)12-15-11(16-17-12)8-4-3-5-9(13)6-8/h3-7,10H,14H2,1-2H3,(H,15,16,17)

InChI Key

JZDVIUPTTQZPLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NC(=NN1)C2=CC(=CC=C2)Cl)N

Origin of Product

United States

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